molecular formula C36H24N4S B8501126 2,5-Bis(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene CAS No. 403504-12-1

2,5-Bis(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene

Cat. No. B8501126
M. Wt: 544.7 g/mol
InChI Key: ZWUVNOAAKPJFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06696182B2

Procedure details

After placing 3.5 g of 3,4-diphenylthiophene and 60 ml of tetrahydrofuran in a flask and cooling to −30° C. in an argon atmosphere, 11 ml of a 1.5 mol/l concentration n-butyllithium/n-hexane solution was added dropwise. The mixture was stirred at −30° C. for 2 hours, and then 4.1 g of a zinc chloride/tetramethylethylenediamine complex was added before raising the temperature to room temperature. After stirring for 30 minutes, 3.8 g of 2-bromo-6-(2-pyridyl)pyridine and 0.52 g of a palladium chloride/bistriphenylphosphine complex were added and the mixture was stirred for 2 hours at reflux temperature. After completion of the reaction, the product was cooled to room temperature, purified water was added, the organic layer was extracted, and the concentrate obtained using an evaporator was purified by recrystallization to obtain 4.5 g of 2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene. After placing 3.3 g of the 2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene and 80 ml of tetrahydrofuran in a flask and cooling to −30° C. in an argon atmosphere, 6.2 ml of a 1.5 mol/l concentration n-butyllithium/n-hexane solution was added dropwise. The mixture was stirred at −30° C. for 2 hours, and then 2.4 g of a zinc chloride/tetramethyl-ethylenediamine complex was added before raising the temperature to room temperature. After stirring for 30 minutes, 2.2 g of 2-bromo-6-(2-pyridyl)pyridine and 0.30 g of a palladium chloride/bistriphenylphosphine complex were added and the mixture was stirred for 2 hours at reflux temperature. After completion of the reaction, the product was cooled to room temperature, purified water was added, and the organic layer was extracted. The organic layer was concentrated with an evaporator and purified by column chromatography and recrystallization to obtain 1.1 g of BPPDPT.
Name
2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:12]=[C:11]([C:13]2[S:14][CH:15]=[C:16]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:17]=2[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:10]=[CH:9][CH:8]=1.C([Li])CCC.CCCCCC.Br[C:42]1[CH:47]=[CH:46][CH:45]=[C:44]([C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][N:49]=2)[N:43]=1>O1CCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:12]=[C:11]([C:13]2[S:14][C:15]([C:50]3[CH:51]=[CH:52][CH:53]=[C:48]([C:44]4[CH:45]=[CH:46][CH:47]=[CH:42][N:43]=4)[N:49]=3)=[C:16]([C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=3)[C:17]=2[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene
Quantity
3.3 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=CC(=N1)C=1SC=C(C1C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
n-butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C1=NC=CC=C1
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
2.4 g of a zinc chloride/tetramethyl-ethylenediamine complex was added
TEMPERATURE
Type
TEMPERATURE
Details
before raising the temperature to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the product was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated with an evaporator
CUSTOM
Type
CUSTOM
Details
purified by column chromatography and recrystallization
CUSTOM
Type
CUSTOM
Details
to obtain 1.1 g of BPPDPT

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=C(C=CC=C1)C1=CC=CC(=N1)C=1SC(=C(C1C1=CC=CC=C1)C1=CC=CC=C1)C1=NC(=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.